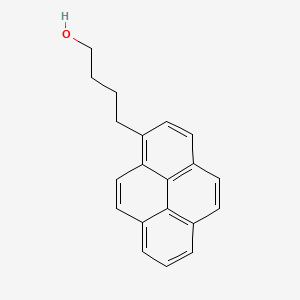
1-Pyrenebutanol
Übersicht
Beschreibung
1-Pyrenebutanol, also known as 4-(1-Pyrenyl)butanol, is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is notable for its fluorescent properties, making it useful in various scientific applications.
Wirkmechanismus
Target of Action
1-Pyrenebutanol is primarily targeted towards the P450eryF enzyme . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
This compound acts as a fluorescent substrate for the P450eryF enzyme . It binds to the enzyme, and this binding is monitored by a substrate-induced low-to-high spin . The interaction of this compound with P450eryF leads to the hydroxylation of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydroxylation process mediated by the P450eryF enzyme . This process is crucial for the metabolism of various substances within the body. The hydroxylation of this compound by P450eryF has been detected by both fluorometric and chromatographic assays .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with the P450eryF enzyme. The binding and subsequent hydroxylation of this compound can influence the metabolic processes within the body .
Biochemische Analyse
Biochemical Properties
1-Pyrenebutanol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study the dynamics of biological membranes and protein-lipid interactions. In particular, this compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can provide insights into the enzyme’s allosteric mechanisms . Additionally, this compound can be incorporated into polymeric structures, such as poly(lactic acid) nanoparticles, to create fluorescent materials for imaging and diagnostic purposes .
Cellular Effects
This compound has been shown to influence various cellular processes. Its incorporation into cellular membranes can affect membrane fluidity and permeability, which in turn can impact cell signaling pathways and gene expression. For example, this compound can modulate the activity of membrane-bound receptors and ion channels, leading to changes in cellular metabolism and function . Furthermore, the fluorescent properties of this compound make it a valuable tool for studying the localization and dynamics of proteins within cells, providing insights into cellular processes such as endocytosis and exocytosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to proteins and enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of substrates . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. These interactions can result in changes in gene expression and cellular function, highlighting the compound’s versatility in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescent properties can degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in membrane fluidity and protein localization. These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging and diagnostic purposes. At higher doses, it may exhibit toxic effects, such as disrupting cellular membranes and interfering with metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects, including oxidative stress and inflammation . These findings highlight the importance of optimizing dosage levels to minimize toxicity while maximizing the compound’s utility in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of this compound, leading to the formation of metabolites that can be further processed by the cell . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be incorporated into cellular membranes, where it can interact with membrane-bound proteins and lipids . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as the endoplasmic reticulum and Golgi apparatus . These interactions can influence the localization and activity of this compound, affecting its overall distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with various proteins and lipids . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrenebutanol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield this compound. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenebutanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Pyrenebutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydroxyl group can be reduced to form 1-Pyrenebutane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 1-Pyrenebutyric acid.
Reduction: 1-Pyrenebutane.
Substitution: this compound derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Pyrenebutanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe in the study of molecular interactions and dynamics. It is also used in the synthesis of fluorescent polymers and nanoparticles.
Biology: The compound is employed in the investigation of enzyme mechanisms, particularly those involving cytochrome P450 enzymes.
Medicine: Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: this compound is used as an interfacial agent in the production of composite materials, such as bisphenol-A polycarbonate and multi-walled carbon nanotube composites.
Vergleich Mit ähnlichen Verbindungen
1-Pyrenebutanol can be compared with other pyrene derivatives, such as:
1-Pyrenemethanol: Similar in structure but with a shorter carbon chain.
1-Pyrenebutyric acid: An oxidized form of this compound.
1-Pyrenemethylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific combination of a pyrene ring and a butanol group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific chemical reactivity.
Eigenschaften
IUPAC Name |
4-pyren-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENSFROWALQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376359 | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67000-89-9 | |
| Record name | 1-Pyrenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Pyrenebutanol?
A1: The molecular formula of this compound is C20H18O, and its molecular weight is 274.35 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic fluorescence properties. It shows strong fluorescence emission in the UV-visible region, with the emission wavelength and intensity being sensitive to the polarity of the surrounding environment. [] This property makes it a valuable probe for studying microenvironments within macromolecules. [, ]
Q3: How does this compound interact with Cytochrome P450 enzymes?
A3: this compound acts as a substrate for certain Cytochrome P450 enzymes, specifically CYP3A4 and P450eryF. [, , , ] Studies show that 1-PB binding can induce conformational changes in these enzymes. [, , ] Notably, 1-PB binding to CYP3A4 reveals positive homotropic cooperativity, indicating the presence of multiple binding sites. [, ]
Q4: How does this compound behave in different solvent systems?
A4: The fluorescence properties of this compound are sensitive to solvent polarity. [] This characteristic makes it valuable for probing the local environment within macromolecules like polymers. [, ] For example, studies using 1-PB labeled polystyrene demonstrated its utility in understanding the dynamics and microenvironment within the polymer matrix. []
Q5: Does this compound have any catalytic properties?
A5: this compound is not known for its catalytic properties. Its primary applications revolve around its use as a fluorescent probe in various research fields.
Q6: Have computational methods been used to study this compound?
A6: Yes, computational methods, including molecular docking simulations, have been used to investigate the binding modes and interactions of 1-PB with proteins like P450eryF. [] These studies provide valuable insights into the molecular basis of ligand binding and cooperativity in these enzymes.
Q7: How does altering the linker structure in pyrene derivatives affect their fluorescence response in polymers?
A7: Research comparing polystyrene labeled with different pyrene derivatives revealed that the length and chemical nature of the linker connecting pyrene to the polymer backbone significantly affect pyrene excimer formation and its sensitivity to solvent polarity. [] For instance, replacing a methylene group in this compound with an oxygen atom can enhance its sensitivity to the polarity of its surroundings. []
Q8: Can this compound be used in drug delivery systems?
A8: While this compound itself might not be a drug delivery vehicle, its fluorescent properties make it valuable for studying drug delivery systems. For example, researchers used 1-PB labeled PLA nanoparticles to study their targeting efficiency towards cancer cells in vitro. []
Q9: What analytical techniques are commonly used to study this compound?
A9: Various analytical techniques are employed to study 1-PB and its interactions with target molecules. These include:
- Fluorescence Spectroscopy: Used to analyze the fluorescence emission properties of 1-PB, providing insights into its microenvironment and interactions with other molecules. [, , , ]
- Time-Resolved Fluorescence Spectroscopy: This technique provides information about the excited state dynamics of 1-PB, revealing details about its interactions within complex systems. [, ]
- UV-Vis Spectroscopy: Used to monitor changes in the absorbance spectrum of molecules like Cytochrome P450s upon binding with 1-PB, providing information about binding affinities and stoichiometries. [, , , ]
- Fluorescence Resonance Energy Transfer (FRET): Employed to study conformational changes in proteins like CYP3A4 upon ligand binding. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)
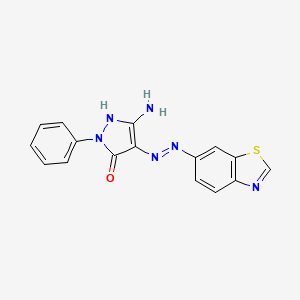
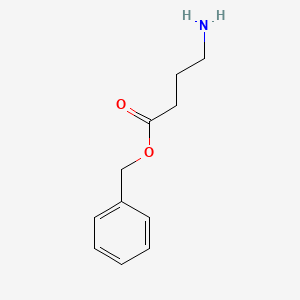
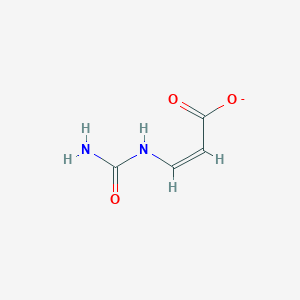
![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
![N-[4-[(2-furanylmethylamino)-sulfanylidenemethyl]phenyl]acetamide](/img/structure/B1224722.png)
![2-[[5-(5-Bromo-2-furanyl)-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224724.png)
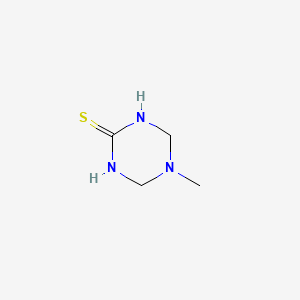
![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)

![(5-Chloro-2-hydroxyphenyl)-[2-ethyl-3-(4-fluorophenyl)-6-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1224730.png)
![2-[4-[4-(Diphenylmethyl)-1-piperazinyl]but-2-ynyl]isoindole-1,3-dione](/img/structure/B1224734.png)
